Cas no 2229335-86-6 (tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)

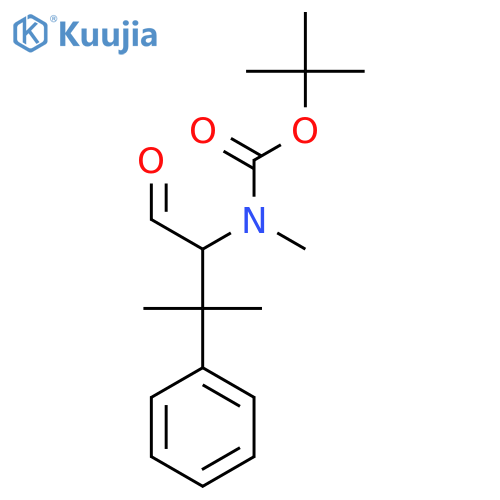

2229335-86-6 structure

商品名:tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate

- EN300-1882252

- 2229335-86-6

-

- インチ: 1S/C17H25NO3/c1-16(2,3)21-15(20)18(6)14(12-19)17(4,5)13-10-8-7-9-11-13/h7-12,14H,1-6H3

- InChIKey: IRJDBRFHENFYFW-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N(C)C(C=O)C(C)(C)C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 291.18344366g/mol

- どういたいしつりょう: 291.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882252-1.0g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 1g |

$1299.0 | 2023-06-01 | ||

| Enamine | EN300-1882252-0.5g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 0.5g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1882252-0.05g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 0.05g |

$1091.0 | 2023-09-18 | ||

| Enamine | EN300-1882252-5g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 5g |

$3770.0 | 2023-09-18 | ||

| Enamine | EN300-1882252-0.25g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 0.25g |

$1196.0 | 2023-09-18 | ||

| Enamine | EN300-1882252-0.1g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 0.1g |

$1144.0 | 2023-09-18 | ||

| Enamine | EN300-1882252-2.5g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 2.5g |

$2548.0 | 2023-09-18 | ||

| Enamine | EN300-1882252-10.0g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 10g |

$5590.0 | 2023-06-01 | ||

| Enamine | EN300-1882252-5.0g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 5g |

$3770.0 | 2023-06-01 | ||

| Enamine | EN300-1882252-10g |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |

2229335-86-6 | 10g |

$5590.0 | 2023-09-18 |

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

2229335-86-6 (tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 4770-00-7(3-cyano-4-nitroindole)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量